2-Methoxyphenyl acetate

Physical chemistry Formulation science Procurement specifications

2-Methoxyphenyl acetate (CAS 15212-03-0, also known as guaiacol acetate, o-acetylguaiacol, or 1-acetoxy-2-methoxybenzene) is a phenolic ester with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. This compound is characterized by an ortho-methoxy substitution pattern on the phenyl ring with an acetate ester functional group.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 15212-03-0
Cat. No. B108332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl acetate
CAS15212-03-0
Synonymsdiarginine-alpha-ketoglutarate
eucol
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1OC
InChIInChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
InChIKeyBHJHPYFAYGAPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble to slightly soluble in water
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenyl Acetate (CAS 15212-03-0) Procurement Guide: Physical Properties and Regulatory Status


2-Methoxyphenyl acetate (CAS 15212-03-0, also known as guaiacol acetate, o-acetylguaiacol, or 1-acetoxy-2-methoxybenzene) is a phenolic ester with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This compound is characterized by an ortho-methoxy substitution pattern on the phenyl ring with an acetate ester functional group. At standard conditions, it appears as a colorless to pale yellow clear liquid with a density of 1.129 g/mL at 25 °C and a refractive index (n20/D) of 1.514 . It carries FEMA number 3687 for flavor and fragrance applications and is listed under EU Regulation 1334/2008 & 872/2012 . Commercially, it is available at ≥98% purity (GC) and is classified as a non-combustible liquid (Storage Class Code 12) .

Why 2-Methoxyphenyl Acetate (CAS 15212-03-0) Cannot Be Directly Substituted by Positional Isomers in Synthetic Applications


Substituting 2-methoxyphenyl acetate (ortho-substituted) with its meta- or para-methoxyphenyl acetate positional isomers leads to markedly divergent reaction outcomes in biocatalytic and chemical transformations. In Novozym 435 lipase-catalyzed transesterification reactions, the ortho-substituted 2-methoxyphenyl acetate exhibits drastically reduced enzymatic activity compared to its meta and para counterparts, with the relative transesterification activity following the order: phenylacetate > 3-methoxyphenylacetate ≈ 4-methoxyphenylacetate ≫ 2-methoxyphenylacetate [1]. This pronounced ortho effect renders 2-methoxyphenyl acetate substantially less reactive toward enzymatic ester exchange, a property that can be either a limitation or a deliberate selection criterion depending on the intended application. For synthetic pathways requiring selective protection of ortho-substituted phenolic esters or for reaction cascades where undesired transesterification must be minimized, this differential reactivity provides a quantifiable justification for selecting the ortho isomer over its meta or para alternatives [1].

Quantitative Differentiating Evidence for 2-Methoxyphenyl Acetate (CAS 15212-03-0) Against Comparators


Physical State Differentiation: Room Temperature Liquid vs. Solid Isomer Analogs

2-Methoxyphenyl acetate remains a liquid at standard ambient temperature, whereas closely related phenolic acetate esters with different substitution patterns are solids. The melting point of 2-methoxyphenyl acetate is 31.5 °C [1], which places it below typical room temperature (20–25 °C), resulting in a clear liquid state under standard laboratory and storage conditions. In contrast, 4-methoxyphenyl acetate (para isomer) and phenyl acetate (unsubstituted) have higher melting points and exist as solids at room temperature. This physical state difference directly impacts handling protocols, formulation compatibility, and solvent-free processing feasibility.

Physical chemistry Formulation science Procurement specifications

Organoleptic Profile Differentiation: Quantified Sensory Thresholds vs. Guaiacol

2-Methoxyphenyl acetate exhibits a defined sensory profile at specific concentrations, enabling precise formulation control compared to its parent phenol, guaiacol. At a 5.0% solution concentration, the compound produces guaiacol-like phenolic notes, ham-like smoky character, and woody vanilla nuances [1]. At a taste concentration of 50 mg/kg, it delivers guaiacol, smoky, and woody flavors with distinct vanillin and coumarin undertones [1]. These quantified sensory thresholds provide formulation reproducibility that cannot be achieved with guaiacol alone, which lacks the ester-modulated release profile and balanced intensity.

Flavor chemistry Fragrance formulation Sensory science

Food-Grade Application Dosage Ranges: Defined Maximum Levels Across Categories

2-Methoxyphenyl acetate has established, category-specific maximum dosage levels for food applications, providing procurement teams with defined formulation boundaries. The compound is approved with typical and maximum usage limits across multiple food categories: baked goods (9.39/15.2 mg/kg), frozen dairy products (4.8/9.59 mg/kg), soft candy (5.52/11.2 mg/kg), gelatin desserts and puddings (5.0/10.0 mg/kg), and soft beverages (5.0/10.0 mg/kg) [1]. These defined ranges differentiate 2-methoxyphenyl acetate from unapproved or less-characterized alternatives that lack established regulatory usage parameters.

Food additive regulation Flavor formulation Quality control

Biocatalytic Reactivity Differentiation: Ortho-Substituted Positional Isomer Shows Drastically Reduced Transesterification Activity

In Novozym 435 lipase-catalyzed transesterification reactions under solvent-free conditions, 2-methoxyphenyl acetate (ortho isomer) exhibits substantially lower enzymatic reactivity compared to its meta and para positional isomers. The relative transesterification activities follow the order: phenylacetate > 3-methoxyphenylacetate ≈ 4-methoxyphenylacetate > 4-hydroxy-3-methoxyphenylacetate > 3-hydroxyphenylacetate ≈ 4-hydroxyphenylacetate ≫ 2-methoxyphenylacetate ≫ 3,4-dihydroxyphenylacetate [1]. The position of the methoxy substituent dramatically influences enzyme activity, with activity decreasing in the order meta ≈ para ≫ ortho [1]. This pronounced ortho effect renders 2-methoxyphenyl acetate a poor substrate for Novozym 435-catalyzed transesterification, distinguishing it from its meta and para isomers which undergo efficient enzymatic conversion.

Biocatalysis Enzymatic synthesis Green chemistry Lipase-catalyzed reactions

Optimal Procurement and Application Scenarios for 2-Methoxyphenyl Acetate (CAS 15212-03-0)


Flavor and Fragrance Formulation with Pre-Established Regulatory Maximum Levels

2-Methoxyphenyl acetate is optimal for food and beverage flavor formulations requiring regulatory compliance with pre-defined dosage boundaries. The compound is FEMA-listed (3687) and compliant with EU Regulation 1334/2008 & 872/2012 , with established maximum usage levels across multiple food categories ranging from 9.59 mg/kg (frozen dairy) to 15.2 mg/kg (baked goods) [1]. This enables formulators to work within known safety parameters without commissioning de novo toxicological assessments. The compound delivers guaiacol-like phenolic, smoky, and woody notes at defined sensory thresholds (5.0% aroma solution; 50 mg/kg taste concentration) [1], allowing reproducible intensity control.

Selective Protection in Lipase-Catalyzed Multi-Step Syntheses

For synthetic sequences employing Novozym 435 lipase-catalyzed transesterifications, 2-methoxyphenyl acetate serves as a deliberate ortho-protecting group that resists enzymatic cleavage. The ortho-methoxy substitution reduces relative transesterification activity to levels substantially lower than meta and para isomers, following the order meta ≈ para ≫ ortho . This differential reactivity enables chemoselective deprotection strategies where para- or meta-substituted esters undergo enzymatic transformation while the ortho-substituted 2-methoxyphenyl acetate remains intact. This property is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates requiring orthogonal protecting group strategies.

Natural-Identical Flavor Ingredient with Botanical Occurrence Documentation

2-Methoxyphenyl acetate is documented as naturally occurring in plant species, including Spanish broom (Spartium junceum, Fabaceae) and lilac daphne (Daphne genkwa, Thymelaeaceae) . This botanical occurrence supports its classification as a natural-identical flavoring substance, which carries distinct labeling and marketing advantages in consumer products. For formulators targeting clean-label or natural-identical positioning, the documented natural occurrence differentiates 2-methoxyphenyl acetate from purely synthetic alternatives lacking botanical provenance. This documentation is critical for regulatory submissions and marketing claims in the natural flavors segment.

Room Temperature Liquid Processing Without Pre-Heating Requirements

With a melting point of 31.5 °C, 2-methoxyphenyl acetate remains liquid under standard ambient laboratory and industrial conditions (20–25 °C) , whereas structurally similar phenolic acetates with different substitution patterns exist as solids at room temperature. This liquid physical state eliminates the operational requirement for pre-heating vessels, heated transfer lines, or solvent dissolution prior to metering and mixing. For high-throughput formulation facilities and automated dosing systems, the liquid state at ambient temperature reduces energy consumption, simplifies equipment design, and minimizes crystallization-related downtime.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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